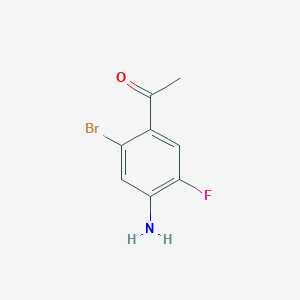
1-(4-Amino-2-bromo-5-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-Amino-2-bromo-5-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H7BrFNO . It is also known by other names such as “Bromo-4-fluoroacetophenone”, “p-Fluorophenacyl bromide”, “ω-Bromo-4-fluoroacetophenone”, “4-Fluorophenacyl bromide”, “Ethanone, 2-bromo-1-(4-fluorophenyl)-”, “Acetophenone, 2-bromo-4’-fluoro-”, and "2-bromo-1-(4-fluorophenyl)ethan-1-one" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented using the IUPAC Standard InChI: InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Antimicrobial Activity
Schiff bases derived from similar compounds have been explored for their antimicrobial activities. A study synthesizing novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated excellent antimicrobial activity among some derivatives, which indicates the potential of structurally related compounds in developing antimicrobial agents (Puthran et al., 2019).
Molecular Structure and Analysis
The molecular structure, vibrational frequencies, and corresponding assignments of compounds structurally related to 1-(4-Amino-2-bromo-5-fluorophenyl)ethanone have been studied, providing insight into their stability and electronic properties. For example, a study on 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone offers detailed information on its optimized molecular structure and potential for nonlinear optical applications, suggesting areas where our compound of interest might find relevance (Mary et al., 2015).
Novel Synthetic Pathways
Research into novel synthetic pathways involving compounds with similar structures to this compound can inform synthetic chemistry applications. For instance, versatile three-component couplings have been developed for synthesizing pyrido fused systems, showcasing the utility of similar compounds in creating complex molecules for further study (Almansa et al., 2008).
Cytotoxicity and Anticancer Properties
Derivatives of structurally related compounds have been evaluated for their cytotoxic effects and potential anticancer properties. For example, novel derivatives of 1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone showed good cytotoxicity on Caco-2 cell lines, hinting at the possibility of using similar compounds in cancer research (Adimule et al., 2014).
Properties
IUPAC Name |
1-(4-amino-2-bromo-5-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYQJQJGHRNJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Br)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260679-46-6 |
Source


|
| Record name | 1-(4-amino-2-bromo-5-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2967899.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2967900.png)

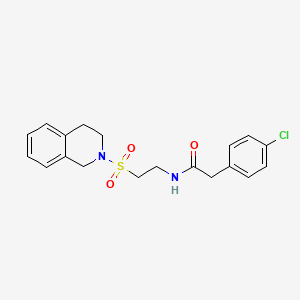

![Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2967906.png)
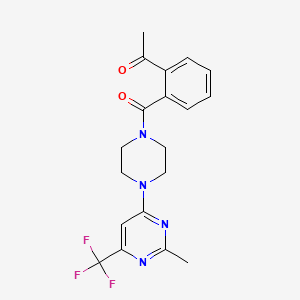
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2967909.png)
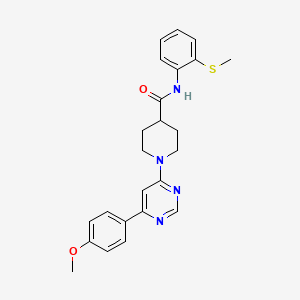
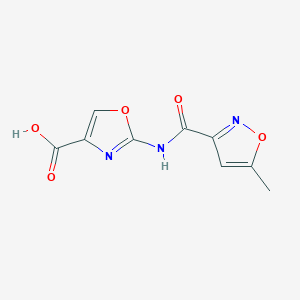
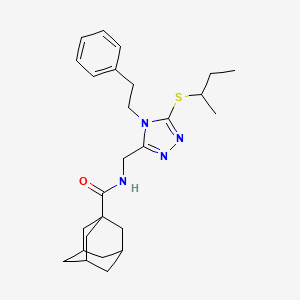
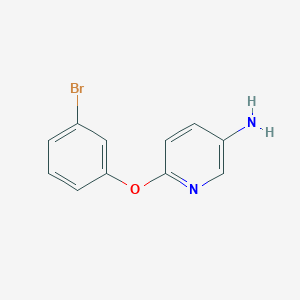
![N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967917.png)
![(3E)-3-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2967919.png)
